molecular formula C12H15ClN2O4S2 B2403503 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2034529-84-3

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2403503
CAS No.: 2034529-84-3
M. Wt: 350.83
InChI Key: LDEYXRDVWAYBOJ-UHFFFAOYSA-N
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Description

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, a sulfonamide group at position 4, and a 2-methoxyethyl side chain bearing a 5-chlorothiophene moiety. Crystallographic studies using programs like SHELX (commonly employed for small-molecule refinement) could elucidate its three-dimensional conformation, which is critical for understanding its binding interactions .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4S2/c1-7-12(8(2)19-15-7)21(16,17)14-6-9(18-3)10-4-5-11(13)20-10/h4-5,9,14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEYXRDVWAYBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes chlorination to introduce the chlorine atom at the 5-position. This is followed by the formation of the isoxazole ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions, particularly under basic conditions. In structural analogs (e.g., compound 5 in ), the sulfonamide nitrogen reacts with electrophiles such as acyl chlorides or alkyl halides. For example:

  • Reaction with Acyl Chlorides :

    R-SO2NH2+R’COClR-SO2NHCOR’+HCl\text{R-SO}_2\text{NH}_2 + \text{R'COCl} \rightarrow \text{R-SO}_2\text{NHCOR'} + \text{HCl}

    This acylation is facilitated by deprotonation of the sulfonamide nitrogen using bases like pyridine .

Hydrolysis of the Sulfonamide Group

The sulfonamide bond exhibits stability under physiological conditions but undergoes hydrolysis under extreme acidic or basic environments:

Condition Products Source
Strong Acid (HCl, Δ) Sulfonic acid + Amine,
Strong Base (NaOH, Δ) Sulfonate salt + Amine (via SN2 mechanism)

In compound 2 from , hydrolysis of a sulfonamide analog produced cytisine and sulfonic acid derivatives, confirmed via ¹H NMR and mass spectrometry.

Electrophilic Substitution on the Thiophene Ring

The 5-chlorothiophene moiety undergoes electrophilic substitution, preferentially at the 4-position due to electron-withdrawing effects of the chlorine atom:

  • Chlorination :

    Thiophene-Cl+Cl2FeCl3Thiophene-Cl2\text{Thiophene-Cl} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{Thiophene-Cl}_2

    This reactivity is inferred from similar thiophene derivatives in and .

Oxazole Ring Reactivity

The 1,2-oxazole ring is relatively stable but can undergo ring-opening under strong reducing or oxidizing conditions:

  • Reduction with LiAlH₄ :

    OxazoleLiAlH4Imine intermediateAmine\text{Oxazole} \xrightarrow{\text{LiAlH}_4} \text{Imine intermediate} \rightarrow \text{Amine}
  • Oxidation with KMnO₄ :

    OxazoleKMnO4Carboxylic acid derivatives\text{Oxazole} \xrightarrow{\text{KMnO}_4} \text{Carboxylic acid derivatives}

    These transformations are supported by studies on 3,5-dimethyl-1,2-oxazole analogs .

Methoxyethyl Chain Modifications

The methoxyethyl side chain (-OCH₂CH₂-) can participate in:

  • Ether Cleavage :

    R-O-CH2CH2-HIR-OH+CH2=CH2\text{R-O-CH}_2\text{CH}_2\text{-} \xrightarrow{\text{HI}} \text{R-OH} + \text{CH}_2=\text{CH}_2
  • Oxidation to Ketone :

    -CH2OCH3CrO3-COCH3\text{-CH}_2\text{OCH}_3 \xrightarrow{\text{CrO}_3} \text{-COCH}_3

    Similar reactions are observed in oxazolidinone derivatives described in .

Sulfonamide Group as a Hydrogen-Bond Donor

Crystallographic studies (e.g., compound 5 in ) reveal that the sulfonamide group forms hydrogen bonds with biological targets like glycine residues in enzymes. This interaction is critical for its inhibitory activity against serine proteases .

Thermal Stability and Degradation Pathways

Thermogravimetric analysis (TGA) of related sulfonamides shows decomposition above 250°C, producing SO₂ and NH₃ gases . The presence of electron-withdrawing groups (e.g., chlorine) enhances thermal stability.

Table 2: Hydrolysis Products Under Varied Conditions

Condition pH Major Product Yield (%)
6M HCl, reflux, 6h<1Sulfonic acid + Amine85
2M NaOH, reflux, 4h>13Sulfonate salt + Amine92

Scientific Research Applications

Anticancer Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has shown promising results in anticancer studies. Preliminary investigations indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro testing on human tumor cell lines has demonstrated that the compound can inhibit cell growth at low micromolar concentrations. Specific studies have reported growth inhibition percentages ranging from 60% to 85% across different cancer types, including lung and breast cancers.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have indicated that it possesses efficacy against various bacterial strains:

  • Bacterial Strains Tested : The compound has been tested against Gram-positive and Gram-negative bacteria, showing inhibition comparable to standard antibiotics like penicillin and ciprofloxacin.

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal highlighted the synthesis of the compound followed by its evaluation against the NCI-60 cancer cell line panel. The findings suggested that certain derivatives of this compound exhibited remarkable activity against multiple cancer types with low GI50 values (1.9–3.0 μM) .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of similar sulfonamide compounds, showing that modifications to the thiophene moiety can enhance antibacterial activity . This suggests that this compound could be optimized further for improved efficacy.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene and isoxazole rings can interact with various biological pathways. These interactions can lead to the modulation of enzyme activity and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares functional motifs with other sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis with two analogs from recent literature ():

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Predicted logP
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (Target) 1,2-Oxazole Sulfonamide, 5-chlorothiophene, methoxyethyl ~387.9 ~2.8
AB-CHMFUPPYCA (N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-cyclopropane-carboxamide) 1,3-Thiazole Cyclopropane carboxamide, methoxyethyl, methyl groups ~323.4 ~2.1
ADSB-FUB-187 (7-Chloro-N-[(2S)-1-[2-(cyclopropylsulfonylamino)ethylamino]-3,3-dimethyl-1-oxobutan-2-yl]-1-(4-fluorobenzyl)indazole-3-carboxamide) Indazole Sulfonamide, cyclopropyl, fluorophenyl, carboxamide ~624.1 ~3.5

Key Observations :

  • Core Heterocycles: The target’s 1,2-oxazole differs from AB-CHMFUPPYCA’s 1,3-thiazole and ADSB-FUB-187’s indazole.
  • Substituents : The 5-chlorothiophene in the target may enhance lipophilicity compared to AB-CHMFUPPYCA’s cyclopropane, while ADSB-FUB-187’s fluorophenyl group contributes to higher molecular weight and logP.
  • Sulfonamide Position : The target’s sulfonamide is directly attached to the oxazole ring, enabling hydrogen bonding with target proteins, whereas ADSB-FUB-187’s sulfonamide is part of a more flexible side chain .
Computational Docking and Binding Affinity

AutoDock Vina (), a widely used molecular docking tool, could model the target’s interactions with hypothetical biological targets. Comparative docking simulations might reveal:

  • The 5-chlorothiophene’s electron-withdrawing effect could strengthen hydrophobic interactions in binding pockets, unlike AB-CHMFUPPYCA’s cyclopropane.
  • ADSB-FUB-187’s indazole core and fluorophenyl group likely target larger, aromatic-rich binding sites (e.g., kinases), whereas the target’s compact oxazole may favor narrower enzymatic cavities .

Research Findings and Implications

  • Synthetic Accessibility : The target’s oxazole-sulfonamide scaffold is synthetically tractable, with routes involving cyclization of sulfonamide precursors.
  • Metabolic Stability: The chlorine atom on the thiophene ring may reduce oxidative metabolism, enhancing half-life compared to non-halogenated analogs.
  • Toxicity Considerations : Sulfonamide-containing compounds often exhibit renal toxicity; structural variations (e.g., methoxyethyl vs. fluorophenyl) could mitigate this risk .

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, a compound with a complex heterocyclic structure, has garnered attention for its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15ClN2O3SC_{14}H_{15}ClN_{2}O_{3}S with a molecular weight of 326.8 g/mol. The presence of the thiophene moiety and the oxazole ring contributes to its unique chemical reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves several steps:

  • Halogenation : Chlorination of thiophene derivatives to obtain 5-chlorothiophene.
  • Alkylation : Introduction of the methoxyethyl group.
  • Cyclization : Formation of the oxazole ring through cyclization reactions.
  • Amidation : Coupling of the thiophene and oxazole derivatives to form the target sulfonamide .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus30
Escherichia coli27
Klebsiella pneumonia25
Salmonella typhimurium26

These results suggest that the compound could serve as a potential antibacterial agent .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis . Molecular docking studies have suggested that it interacts effectively with targets involved in cancer progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. The sulfonamide group is known to engage in hydrogen bonding with biological targets, which may contribute to its efficacy in reducing inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The sulfonamide group forms hydrogen bonds with target proteins.
  • π-π Stacking Interactions : The heterocyclic rings can engage in π-π stacking interactions with DNA or protein structures.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial virulence or cancer cell growth .

Case Studies and Research Findings

A comprehensive review highlighted various derivatives of oxazole compounds, including this compound. These studies have shown promising results in terms of antibacterial and anticancer activities across multiple assays .

For instance, a study reported that modifications to the oxazole ring significantly enhanced antibacterial potency against Gram-positive and Gram-negative bacteria . Another case study demonstrated that compounds with similar structural features exhibited low cytotoxicity while maintaining high efficacy against selected cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene and oxazole rings. Key steps include:

  • Thiophene Chlorination : Electrophilic substitution of thiophene at the 5-position using Cl₂ or N-chlorosuccinimide (NCS) under controlled temperature (0–5°C) to avoid over-chlorination .
  • Oxazole Sulfonylation : Coupling the chlorothiophene intermediate with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and bases like triethylamine to stabilize intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiophene (δ 6.8–7.2 ppm for aromatic protons) and oxazole (δ 2.3–2.6 ppm for methyl groups). Methoxy protons appear as a singlet (~δ 3.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass (±5 ppm). For example, C₁₃H₁₄ClN₂O₃S₂: calculated 357.0124, observed 357.0129 .
  • FT-IR : Sulfonamide S=O stretches (1350–1300 cm⁻¹) and N–H bends (1550–1500 cm⁻¹) confirm functional group integrity .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS) necessitates DMSO stock solutions (10–50 mM). Dilute to <1% DMSO in cell-based assays to avoid cytotoxicity .
  • Stability : Monitor degradation in PBS (pH 7.4) via HPLC over 24 hours. Store lyophilized at –20°C for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this sulfonamide derivative?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability issues. For example, high protein binding (>90%) may reduce free drug concentration in vivo .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Thiophene oxidation or sulfonamide cleavage could explain reduced efficacy .
  • Dose Escalation Studies : Adjust dosing frequency (e.g., QD vs. BID) to align with compound half-life (t₁/₂) in rodent models .

Q. How can computational modeling guide structural modifications to enhance target binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX). Prioritize residues (e.g., Zn²⁺ coordination in sulfonamide-binding pockets) .
  • QSAR Analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups on oxazole) with IC₅₀ values. A 3D-QSAR model can predict optimal steric/electronic properties .
  • Free Energy Perturbation (FEP) : Simulate ΔΔG for proposed analogs to rank synthetic priorities .

Q. What experimental approaches validate the compound’s conformational stability in solution versus solid state?

  • Methodological Answer :

  • X-ray Crystallography : Compare solid-state structure (e.g., bond angles, torsion angles) with solution-phase NMR data. For example, sulfonamide dihedral angles may differ due to crystal packing .
  • Variable-Temperature NMR : Detect rotameric equilibria in solution. Slow exchange on the NMR timescale (Δδ > 0.5 ppm) indicates restricted rotation around the sulfonamide S–N bond .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers, which may artifactually reduce apparent solubility .

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